molecular formula C54H94O9S B15195749 Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- CAS No. 30961-63-8

Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)-

Cat. No.: B15195749
CAS No.: 30961-63-8
M. Wt: 919.4 g/mol
InChI Key: BNXZFRVTMCYITG-PZNRALTCSA-N
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Description

The compound Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- (CAS 30961-63-8) is a sulfated steroid derivative esterified with 1,2-dipalmitoyl-sn-glycerol. Its structure features a dehydroepiandrosterone (DHEA) backbone modified at the 3β-position with a sulfonyloxy group linked to a bis-palmitoyloxypropyl moiety . This design confers high lipophilicity (molecular weight: 919.34 g/mol; formula: C₅₄H₉₄O₉S) due to the long-chain fatty acyl groups, while the sulfate group enhances aqueous solubility.

Properties

CAS No.

30961-63-8

Molecular Formula

C54H94O9S

Molecular Weight

919.4 g/mol

IUPAC Name

[3-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxysulfonyloxy]-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C54H94O9S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-51(56)60-42-46(62-52(57)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)43-61-64(58,59)63-45-37-39-53(3)44(41-45)33-34-47-48-35-36-50(55)54(48,4)40-38-49(47)53/h33,45-49H,5-32,34-43H2,1-4H3/t45-,46?,47-,48-,49-,53-,54-/m0/s1

InChI Key

BNXZFRVTMCYITG-PZNRALTCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:

    Sulfonylation: The addition of sulfonyl groups using sulfonyl chlorides under basic conditions.

    Protection and Deprotection: Use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification and sulfonylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Alcohols, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

Androst-5-en-17-one, 3-(((2,3-bis((1-oxohexadecyl)oxy)propoxy)sulfonyl)oxy)-, (3beta)- is a complex steroid compound with a unique structure and various potential applications, particularly in medicinal chemistry. This compound, derived from the androstane backbone, exhibits a double bond at the 5-position, a ketone group at the 17-position, a sulfonyl group, and a long-chain fatty acid derivative.

Potential Applications

Androst-5-en-17-one and its derivatives have potential applications across various fields:

  • Precursor for Steroid Hormones: Androst-5-en-17-one can be a precursor in the biosynthesis of other steroid hormones. Its metabolites are involved in androgenic activity and can function as weak androgens or neurosteroids, influencing brain function and behavior by modulating neurotransmitter systems.
  • Medicinal Chemistry: Due to its structure, androst-5-en-17-one has potential applications in medicinal chemistry. Derivatives of this compound may possess anti-inflammatory or neuroprotective properties.
  • Research: Studying the interactions of androst-5-en-17-one with biological systems is crucial for understanding its pharmacodynamics. Related compounds can interact with androgen receptors, influencing gene expression related to male characteristics and reproductive functions. Its metabolites may also interact with neurotransmitter systems in the brain, potentially affecting mood and cognitive functions.

Chemical Reactivity

The chemical reactivity of Androst-5-en-17-one can be explored through various transformations:

  • Reactions with Hypobromous Acid: Androst-5-en-17-one reacts with hypobromous acid to yield brominated derivatives such as 5 alpha-bromo-6 beta-hydroxyandrostan-17-one. This reaction typically results in high yields when carefully controlled, indicating the compound's susceptibility to electrophilic substitution reactions.
  • Woodward-Prévost Reaction: The Woodward-Prévost reaction can transform related steroids into various derivatives, showcasing the versatility of the androstane structure in synthetic organic chemistry.

Structural Similarity

Several compounds share structural similarities with androst-5-en-17-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
Androsterone3α-hydroxy derivative of testosteroneWeak androgen; neurosteroid
DehydroepiandrosteronePrecursor to other sex steroidsHormonal regulation; neuroactive effects
Epiandrosterone3β-hydroxy derivativeWeak androgen; potential neuroactive
AndrostenedioneC19 steroid precursorPrecursor to testosterone

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and ester groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dehydroepiandrosterone Sulfate (DHEA-S; CAS 651-48-9)
  • Substituents : 3β-sulfate group.
  • Molecular Weight : 368.53 g/mol (C₁₉H₂₈O₅S).
  • Key Differences : Lacks acyl chains, resulting in lower lipophilicity and simpler metabolism.
  • Biological Activity: Endogenous steroid with roles in androgen/estrogen synthesis; moderate aqueous solubility facilitates systemic circulation. Intraperitoneal LD₅₀ in mice is 655 mg/kg, indicating moderate toxicity .
3β-Acetoxy-7α-Methoxyandrost-5-en-17-one (CAS 37976-93-5)
  • Substituents : 3β-acetoxy and 7α-methoxy groups.
  • Molecular Weight : 360.49 g/mol (C₂₂H₃₂O₄).
  • Key Differences : Smaller substituents (acetyl and methoxy) reduce steric hindrance and lipophilicity (XLogP3: ~5.2). Likely used in structural studies of steroid modulation .
Glyceroglycolipids from Green Tea ()
  • Substituents: Galactopyranosyl head groups with mixed acyl chains (e.g., 1-oxohexadecyl, 1-oxooctadecatrienyl).
  • Molecular Weight: Varies (e.g., 0.142–0.645% of non-phenolic fraction).
  • Key Differences : Sugar moieties instead of a steroid backbone; amphiphilic properties suit membrane integration or nutritional applications .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility Profile
Target Compound (30961-63-8) 919.34 ~15.2* Lipophilic (acyl chains) with moderate aqueous solubility (sulfate)
DHEA-S (651-48-9) 368.53 ~2.5 Moderate aqueous solubility
3β-Acetoxy-7α-Methoxyandrost-5-en-17-one 360.49 ~5.2 Low aqueous solubility
Glyceroglycolipid (GGL, ) ~800–900 ~10–12 Amphiphilic (sugar + acyl chains)

*Estimated via fragment-based methods due to lack of experimental data.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols/dust by working in a fume hood. Minimize electrostatic discharge by grounding equipment .
  • Storage : Store in a tightly sealed container at 2–8°C, away from ignition sources and oxidizing agents. Stability data for similar sulfonated steroids suggest sensitivity to moisture; use desiccants in storage containers .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Q. How can researchers determine the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Preliminary Testing : Use a tiered approach:

Test solubility in polar solvents (e.g., DMSO, ethanol) due to the sulfonate group.

For aqueous solutions, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) while monitoring for precipitation.

  • Quantification : Use HPLC-UV or LC-MS to measure solubility limits. Similar steroidal sulfonates (e.g., DHEA sulfate) show solubility <1 mg/mL in water, requiring co-solvents .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the 3β-sulfonate ester and bis-palmitoyloxypropoxy substitution patterns. Compare with published spectra of simpler androstene sulfonates .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~800–850 g/mol based on substituents) and detect synthetic byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% target peak area) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with steroid hormone receptors?

  • Methodological Answer :

  • In Silico Docking : Use software like AutoDock Vina to model interactions with androgen/estrogen receptors, focusing on the sulfonate group’s electrostatic effects .
  • In Vitro Assays :

Competitive Binding : Radiolabeled ligand displacement assays (e.g., ³H-testosterone) in receptor-transfected HEK293 cells.

Transcriptional Activity : Luciferase reporter assays to measure receptor activation/repression.

  • Data Interpretation : Compare results with DHEA sulfate (a known weak androgen) to contextualize efficacy .

Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies on sulfonated steroids, noting variables like cell lines (e.g., MCF-7 vs. LNCaP), concentrations (nM vs. µM), and solvent effects (DMSO toxicity thresholds).
  • Controlled Replication : Reproduce key assays with standardized protocols (e.g., identical serum-free media, passage numbers) to isolate compound-specific effects.
  • Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify off-target pathways that may explain divergent results .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :

  • Route Design :

Step 1 : Introduce the sulfonate group to androst-5-en-17-one via reaction with chlorosulfonic acid under anhydrous conditions.

Step 2 : Esterify the propoxy linker with palmitoyl chloride using DMAP catalysis. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1).

  • Purification : Use flash chromatography (silica gel) followed by recrystallization in ethyl acetate/hexane. Yield optimization may require inert atmosphere (N₂) to prevent hydrolysis .

Key Considerations for Experimental Design

  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
  • In Vivo Models : For pharmacokinetic studies, use radiolabeled compound (¹⁴C) in Sprague-Dawley rats to track tissue distribution and metabolite formation .

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